molecular formula C13H23IO B12290989 1-(1-Iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol

1-(1-Iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol

Cat. No.: B12290989
M. Wt: 322.23 g/mol
InChI Key: UPOCHUQWLLGPLP-UHFFFAOYSA-N
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Description

1-(1-Iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol is an organic compound with a complex structure that includes an iodine atom, a hydroxyl group, and a polycyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclization reaction to form the polycyclic framework, followed by the introduction of the iodine atom and the hydroxyl group through substitution and oxidation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the process is cost-effective and environmentally friendly. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to form a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups such as bromine, chlorine, or a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or potassium tert-butoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the iodine atom can yield a variety of substituted derivatives.

Scientific Research Applications

1-(1-Iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(1-Iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol exerts its effects depends on its interactions with molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may act by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polycyclic compounds with iodine and hydroxyl groups, such as:

  • 1-(1-Bromopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
  • 1-(1-Chloropropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
  • 1-(1-Hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol

Uniqueness

What sets 1-(1-Iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol apart from similar compounds is its specific combination of functional groups and polycyclic structure, which can result in unique chemical reactivity and biological activity

Properties

IUPAC Name

1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23IO/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,15H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOCHUQWLLGPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)C1CCC2C1(CCCC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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